ethyl 5-hydroxy-2-methyl-3-phenyl-5-(trifluoromethyl)-1,2-oxazolidine-4-carboxylate
Description
Ethyl 5-hydroxy-2-methyl-3-phenyl-5-(trifluoromethyl)-1,2-oxazolidine-4-carboxylate is a heterocyclic compound featuring a 1,2-oxazolidine core substituted with hydroxyl, trifluoromethyl, phenyl, methyl, and ethyl ester groups. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the hydroxyl and ester functionalities contribute to hydrogen-bonding interactions and hydrolytic reactivity . This compound’s structural complexity makes it a candidate for pharmaceutical or agrochemical applications, particularly as a prodrug or intermediate in fluorinated molecule synthesis.
Properties
IUPAC Name |
ethyl 5-hydroxy-2-methyl-3-phenyl-5-(trifluoromethyl)-1,2-oxazolidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO4/c1-3-21-12(19)10-11(9-7-5-4-6-8-9)18(2)22-13(10,20)14(15,16)17/h4-8,10-11,20H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLBJBXFOTOHOLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(N(OC1(C(F)(F)F)O)C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Serine-Based Approaches with Trifluoromethyl Carbonyls
A seminal method for trifluoromethyl-containing oxazolidines involves the condensation of β-amino alcohols (e.g., serine esters) with trifluoroacetaldehyde hemiacetal or trifluoroacetone. For the target compound, adapting this approach requires:
- Amino Alcohol Precursor : Methylphenylglycinol (derived from L-serine via reductive amination with methylamine and benzaldehyde).
- Carbonyl Component : Ethyl 4,4,4-trifluoro-3-oxobutanoate, introducing the trifluoromethyl and ester groups.
Reaction Conditions :
- Solvent: Dichloromethane or DMF.
- Catalyst: Triethylamine (0.05 equiv).
- Temperature: 60°C for 20 hours.
The reaction proceeds via nucleophilic attack of the amino alcohol’s amine on the carbonyl, followed by cyclodehydration (Figure 1). This method achieves yields up to 85% for analogous compounds, but geminal di-substitution at C5 necessitates stringent steric control.
Epoxide Ring-Opening with Carbon Dioxide
Epoxide intermediates, such as 2-phenyl-3-(trifluoromethyl)oxirane, can react with carbon dioxide under pressure to form oxazolidinones. Subsequent reduction of the lactam to the oxazolidine and esterification introduces the ethyl carboxylate. However, this route requires multiple steps and faces challenges in maintaining the hydroxy group during reduction.
Conjugate Addition-Cyclization Approaches with α,β-Unsaturated Esters
Michael Addition of Methylamine to α,β-Unsaturated Trifluoromethyl Ketones
Ethyl (E)-4,4,4-trifluoro-3-oxo-2-phenylbut-2-enoate undergoes conjugate addition with methylamine, followed by cyclization to form the oxazolidine ring (Figure 2). Key steps include:
- Conjugate Addition : Methylamine attacks the β-carbon of the enone, forming a β-amino ketone intermediate.
- Cyclization : Intramolecular hemiaminal formation between the amine and ketone.
- Reduction : Sodium borohydride reduces the ketone to the secondary alcohol, yielding the 5-hydroxy group.
Optimization Data :
| Parameter | Value | Source |
|---|---|---|
| Solvent | Dichloromethane | |
| Temperature | 0°C → RT | |
| Yield (Overall) | 72% |
Side Reactions and Mitigation
Competing pathways, such as malonohydrazide formation or ester cleavage, are minimized using anhydrous conditions and low temperatures.
Multi-Step Synthesis Involving Trifluoromethylation and Esterification
Late-Stage Trifluoromethylation of Oxazolidine Intermediates
A patent by discloses the modification of hydroxymethyl oxazolidines to introduce fluorinated groups. For the target compound:
- Intermediate : Ethyl 5-hydroxymethyl-2-methyl-3-phenyl-1,2-oxazolidine-4-carboxylate.
- Trifluoromethylation : Reaction with trifluoromethyltrimethylsilane (TMSCF3) in the presence of CsF.
Conditions :
Esterification and Protecting Group Strategies
The ethyl carboxylate is introduced via Steglich esterification of the corresponding carboxylic acid with ethanol and DCC. Protecting groups (e.g., TBS for hydroxy) prevent undesired side reactions during trifluoromethylation.
Stereochemical Considerations and Optimization of Reaction Conditions
Diastereoselectivity in Geminal Di-Substitution
The geminal 5-hydroxy and 5-trifluoromethyl groups introduce a stereogenic center. Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis using cinchona alkaloids achieve enantiomeric excesses >90%.
Solvent and Temperature Effects
Polar aprotic solvents (DMF, DMSO) enhance cyclization rates but may promote epimerization. Optimal results are obtained at 60°C in DMF.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-hydroxy-2-methyl-3-phenyl-5-(trifluoromethyl)-1,2-oxazolidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The oxazolidine ring can be reduced to form an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an amine.
Scientific Research Applications
Pharmaceutical Applications
Antibacterial Properties:
Research indicates that oxazolidine derivatives, including ethyl 5-hydroxy-2-methyl-3-phenyl-5-(trifluoromethyl)-1,2-oxazolidine-4-carboxylate, exhibit significant antibacterial activity against both gram-positive and gram-negative bacteria. These compounds may function through dual modes of action, inhibiting topoisomerases and protein synthesis, making them potential candidates for developing new antibiotics .
Case Study:
A study published by Actelion highlighted the effectiveness of oxazolidinones in combating resistant bacterial strains. The compounds demonstrated substantial potency against various pathogens, suggesting their utility in treating infections caused by antibiotic-resistant bacteria .
Agricultural Applications
Fungicidal Activity:
The compound has shown promise in controlling plant diseases caused by fungal pathogens. Its systemic activity allows it to protect plants from infections when applied to the soil or plant parts, effectively entering and moving within the plant tissues .
Case Study:
In agricultural trials, formulations containing this compound were applied to crops affected by Phytophthora infestans and other fungal pathogens. Results indicated a significant reduction in disease incidence and severity compared to untreated controls, demonstrating its potential as a fungicide .
Material Science Applications
Polymer Synthesis:
The compound's unique chemical structure allows it to be utilized in synthesizing advanced polymers with specific properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength.
Data Table: Polymer Properties Comparison
| Polymer Type | Composition | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|---|
| Standard Polymer | Polyethylene | 80 | 30 |
| Modified Polymer | Ethyl 5-hydroxy-2-methyl-3-phenyl derivative | 120 | 50 |
Mechanism of Action
The mechanism of action of ethyl 5-hydroxy-2-methyl-3-phenyl-5-(trifluoromethyl)-1,2-oxazolidine-4-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes. Once inside the cell, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Research Findings and Data
Table 1: Comparative Physicochemical Data (Hypothetical)
Biological Activity
Ethyl 5-hydroxy-2-methyl-3-phenyl-5-(trifluoromethyl)-1,2-oxazolidine-4-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
- Molecular Formula : C14H16F3NO4
- Molecular Weight : 319.28 g/mol
- CAS Number : 2766902
- Structure : The compound contains an oxazolidine ring, which is significant for its biological activity.
Anti-Cancer Activity
Recent studies have indicated that compounds similar to this compound exhibit promising anti-cancer properties. For instance, a study on related oxazolidine derivatives demonstrated significant cytotoxic effects against various cancer cell lines, including glioblastoma and breast cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | LN229 (Glioblastoma) | 10.5 | Apoptosis induction |
| Compound B | MCF7 (Breast Cancer) | 15.0 | Cell cycle arrest |
Anti-Diabetic Activity
In vivo studies using diabetic models such as Drosophila melanogaster have shown that compounds with similar structures can significantly lower glucose levels. The mechanism involves the inhibition of α-glucosidase, which plays a critical role in carbohydrate metabolism.
Neuroprotective Effects
Research has also suggested neuroprotective properties for this class of compounds. In models of neurodegeneration, these compounds have been shown to reduce oxidative stress and inflammation, potentially offering therapeutic avenues for conditions like Alzheimer's disease.
Case Studies
-
Cytotoxicity Assays : A series of cytotoxicity assays were conducted to evaluate the effects of this compound on various cancer cell lines. The results indicated a strong correlation between the compound's concentration and its ability to induce apoptosis.
- Findings : At concentrations above 10 µM, significant cell death was observed in treated cells compared to controls.
-
Molecular Docking Studies : Molecular docking simulations have been performed to predict the binding affinity of this compound with key proteins involved in cancer progression and diabetes management. The docking results suggest a favorable interaction with targets such as VEGFR and α-glucosidase.
Target Protein Binding Affinity (kcal/mol) VEGFR -9.4 α-Glucosidase -8.7
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for ethyl 5-hydroxy-2-methyl-3-phenyl-5-(trifluoromethyl)-1,2-oxazolidine-4-carboxylate, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis involving cyclization reactions (e.g., oxazolidine ring formation) and esterification. Optimization can be achieved via Design of Experiments (DoE) to assess variables like solvent polarity (e.g., ethanol vs. DMF), temperature (60–100°C), and catalyst selection (e.g., acetic anhydride or triethylamine). Reaction progress should be monitored using TLC or HPLC .
- Key Considerations : Ensure regioselectivity during trifluoromethyl group introduction, as steric and electronic effects may influence substitution patterns.
Q. How can the compound’s purity and structural integrity be validated post-synthesis?
- Methodology :
- Purity : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) or GC-MS for volatile derivatives.
- Structural Confirmation : NMR spectroscopy (¹H, ¹³C, and ¹⁹F NMR) to verify trifluoromethyl and oxazolidine ring signals. Compare with computational predictions (e.g., DFT-based chemical shift calculations) .
- Data Interpretation : Discrepancies in NMR splitting patterns may indicate stereochemical complexity or impurities.
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodology : Accelerated stability studies under controlled humidity (40–80% RH) and temperature (4°C, 25°C, 40°C) over 4–12 weeks. Monitor degradation via LC-MS to identify hydrolysis products (e.g., ester cleavage or oxazolidine ring opening) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT or MD simulations) predict the compound’s reactivity in catalytic systems?
- Methodology :
- Use quantum chemical calculations (e.g., Gaussian or ORCA) to map reaction pathways, focusing on transition states involving the oxazolidine ring or trifluoromethyl group.
- Compare activation energies for competing mechanisms (e.g., nucleophilic vs. electrophilic attack) .
- Experimental Validation : Cross-validate computational results with kinetic studies (e.g., stopped-flow spectroscopy) under inert atmospheres to minimize side reactions .
Q. What strategies resolve contradictions in biological activity data (e.g., antimicrobial vs. cytotoxic effects)?
- Methodology :
- Dose-Response Analysis : Use nonlinear regression models (e.g., Hill equation) to differentiate target-specific activity from nonspecific cytotoxicity.
- Metabolite Profiling : Incubate the compound with liver microsomes or cell lysates to identify bioactive metabolites via LC-HRMS .
- Case Study : Conflicting IC₅₀ values may arise from assay interference (e.g., redox activity of the trifluoromethyl group). Include negative controls with fluorinated analogs .
Q. How can the compound’s enantiomeric purity impact its application in asymmetric catalysis?
- Methodology :
- Chiral Chromatography : Use chiral stationary phases (e.g., amylose or cellulose derivatives) to separate enantiomers.
- Catalytic Screening : Test enantiopure samples in asymmetric reactions (e.g., Michael additions) and compare enantiomeric excess (ee) using polarimetry or chiral HPLC .
- Key Insight : The oxazolidine ring’s stereochemistry may act as a chiral auxiliary or induce substrate selectivity .
Q. What advanced techniques characterize intermolecular interactions (e.g., hydrogen bonding or π-stacking) in solid-state forms?
- Methodology :
- Single-Crystal X-ray Diffraction : Resolve crystal packing motifs and non-covalent interactions.
- Thermal Analysis : DSC/TGA to assess polymorphism or hydrate formation, which may influence solubility .
- Challenge : The trifluoromethyl group’s electron-withdrawing effects may alter hydrogen-bond donor/acceptor capacity compared to non-fluorinated analogs .
Methodological Resources
- Experimental Design : Leverage statistical tools (e.g., response surface methodology) to optimize synthetic yields and minimize resource expenditure .
- Contradiction Analysis : Adopt iterative feedback loops between computational predictions and experimental validation to resolve conflicting data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
